4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is a compound that combines a piperidine ring with an epoxide group, specifically an oxirane, and a benzyl substituent. This molecular structure provides unique properties that can be leveraged in various scientific applications, particularly in medicinal chemistry and organic synthesis. The compound's potential lies in its ability to interact with biological systems, making it a candidate for further research in drug development and synthesis.
The compound can be synthesized through various chemical pathways that involve the modification of piperidine derivatives and the introduction of the oxirane functionality. Research articles and patents have documented several synthetic methods, highlighting its relevance in pharmaceutical chemistry.
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is classified as a piperidine derivative. Piperidines are cyclic amines that are prevalent in many natural products and pharmaceuticals, often serving as key structural motifs in drug design due to their ability to interact with biological targets.
The synthesis of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and selectivity. For instance, using sodium borohydride as a reducing agent has been noted for its effectiveness in related syntheses .
The molecular formula of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is CHNO. Its structure features:
The compound's structural data can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its identity and purity.
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine can participate in various chemical reactions:
For example, the opening of the oxirane can be facilitated by nucleophiles like amines or alcohols under acidic or basic conditions .
The mechanism of action for 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine in biological systems often involves its interaction with neurotransmitter receptors or enzymes. Specifically, compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.
Research indicates that derivatives of this compound may show significant inhibition potency against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine typically exhibits:
The compound's stability is influenced by the presence of the oxirane group, which is reactive under certain conditions. It can participate in various chemical transformations due to its functional groups.
Relevant data on melting point, boiling point, and specific reactivity profiles may vary based on synthesis conditions and purity levels.
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine has potential applications in:
The benzylpiperidine motif serves as a privileged structural scaffold in neuropharmacological agents, enabling precise molecular interactions with central nervous system (CNS) targets. This nitrogen-containing heterocycle provides optimal spatial geometry for binding enzyme active sites and neurotransmitter receptors. The 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine derivative exemplifies this chemotype's versatility, featuring strategic modifications that enhance target selectivity and metabolic stability.
In acetylcholinesterase (AChE) inhibitors like donepezil (E2020), the benzylpiperidine subunit anchors the molecule to the catalytic anionic site (CAS) through cation-π interactions. Structural-activity relationship (SAR) studies demonstrate that para-substitution on the benzyl ring significantly modulates binding affinity, with electron-donating methoxy groups enhancing potency (IC₅₀ = 5.7 nM) [1]. The piperidine nitrogen's protonation state facilitates hydrogen bonding with conserved residues (e.g., Trp279, Tyr70), while the benzyl group occupies a hydrophobic pocket adjacent to the CAS [1].
Table 1: SAR of Benzylpiperidine Derivatives in Neurological Targets
Compound | R Group | Biological Target | Key Activity |
---|---|---|---|
E2020 | 5,6-Dimethoxyindanone | AChE | IC₅₀ = 5.7 nM |
M4 Antagonist | Pyrazinyl-piperazine carboxamide | Muscarinic M4 receptor | Neurological disease modulation |
4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine | Oxiranylmethyl | Multitarget probe | Epoxide-mediated covalent binding |
Beyond cholinesterase inhibition, benzylpiperidine derivatives exhibit activity against muscarinic receptors. Recent patents disclose N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide derivatives as potent muscarinic M4 receptor antagonists for treating Parkinson's disease and schizophrenia [2]. The 4-position alkylation tolerates diverse carboxamide functionalities while maintaining receptor subtype selectivity—critical for minimizing off-target effects in complex neurological disorders.
The oxirane ring in 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine introduces strategic synthetic versatility and potential biological reactivity. Epoxides serve as: (1) Electrophilic warheads enabling covalent target engagement; (2) Bifunctional synthetic intermediates for ring-opening reactions; and (3) Structural elements influencing molecular conformation through ring strain.
This compound (CAS 78484-00-1, MW 231.33 g/mol) features a C15H21NO backbone with the oxirane directly tethered to the piperidine nitrogen [3] [4]. The strained three-membered epoxide ring (bond angle ~60°) creates significant torsional energy that drives regioselective nucleophilic attack—typically at the less substituted carbon. In coumarin-based neuroprotective agents, analogous epoxide-functionalized side chains undergo ring-opening with azole nucleophiles (imidazole, triazole) to yield compounds with enhanced antimicrobial and neuroprotective activities [5].
Table 2: Bioactive Applications of Epoxide Functionality
Epoxide Compound | Reaction Pathway | Biological Outcome |
---|---|---|
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one | Azide ring-opening | Antifungal agents [5] |
4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine | Thiol addition | Potential covalent enzyme inhibition |
Artemisinin-coumarin hybrids | Peroxide-epoxide cascade | Anticancer activity [5] |
The oxiranylmethyl substituent enhances blood-brain barrier (BBB) permeability through reduced hydrogen bonding capacity (calculated logP = 2.1) compared to hydroxylated analogs. This property is exploited in fused pyrimidine compounds like cyclopenta[d]pyrimidines, where epoxide-containing side chains improve CNS bioavailability for oncology applications [6]. Molecular modeling indicates the oxirane oxygen participates in dipole-dipole interactions with BBB transport proteins, facilitating brain uptake.
4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine exhibits distinct pharmacological differentiation when compared to advanced benzylpiperidine clinical candidates. Donepezil (E2020) prioritizes AChE inhibition through planar aromatic stacking (indanone-benzylpiperidine distance = 5.2 Å), whereas M4 antagonists feature elongated carboxamide connectors between piperidine and heteroaryl systems [2].
Key structural distinctions include:
Notably, the epoxide derivative lacks the extended aromatic systems of triazole-linked coumarin hybrids (e.g., 7-[(1-carboxyphenyl)-1H-1,2,3-triazol-4-yl]coumarins) that demonstrate nanomolar anticancer activity [5]. This structural simplification may favor neurological applications by reducing P-glycoprotein recognition and efflux.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2